Home > Products > Screening Compounds P87347 > 2-(Difluoromethoxy)-4-methylpyrimidine
2-(Difluoromethoxy)-4-methylpyrimidine -

2-(Difluoromethoxy)-4-methylpyrimidine

Catalog Number: EVT-8314086
CAS Number:
Molecular Formula: C6H6F2N2O
Molecular Weight: 160.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-(Difluoromethoxy)-4-methylpyrimidine is a chemical compound that belongs to the pyrimidine family, characterized by a six-membered aromatic ring containing nitrogen atoms. This compound is notable for its difluoromethoxy group and methyl substitution, which contribute to its unique chemical properties and potential applications in various fields, including medicinal chemistry and agrochemicals. The presence of fluorine atoms enhances lipophilicity and metabolic stability, making it a valuable scaffold for drug development and other synthetic applications.

Source and Classification

The compound can be classified as a heterocyclic aromatic organic compound, specifically a pyrimidine derivative. Pyrimidines are essential in biochemistry, forming the basis of nucleic acids (DNA and RNA) and serving as precursors for various biological molecules. The specific structure of 2-(difluoromethoxy)-4-methylpyrimidine allows it to participate in diverse chemical reactions, making it a subject of interest in both academic research and industrial applications.

Synthesis Analysis

Methods

The synthesis of 2-(difluoromethoxy)-4-methylpyrimidine typically involves several key steps:

  1. Chlorination: A pyrimidine precursor is chlorinated to introduce a chlorine atom into the ring.
  2. Nucleophilic Substitution: The difluoromethoxy group is introduced through nucleophilic substitution reactions, often using difluoromethyl ether in the presence of a base such as sodium hydride.
  3. Reactions Under Anhydrous Conditions: It is crucial to conduct these reactions under anhydrous conditions to prevent hydrolysis of intermediates, which can lead to side products or lower yields.

Technical Details

The reaction conditions are typically optimized for temperature, solvent choice (often polar aprotic solvents like dimethyl sulfoxide), and reactant concentrations to maximize yield and purity. For instance, the chlorination step may use phosphorus oxychloride as a reagent to facilitate the introduction of the chlorine atom effectively .

Molecular Structure Analysis

Structure

The molecular structure of 2-(difluoromethoxy)-4-methylpyrimidine can be represented as follows:

  • Chemical Formula: C6_6H6_6F2_2N2_2O
  • Molecular Weight: 164.12 g/mol
  • Structural Features: The molecule consists of a pyrimidine ring with a difluoromethoxy group (-O-CHF2_2) attached at the 2-position and a methyl group (-CH3_3) at the 4-position.

Data

The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy, which provide insights into the functional groups present and their interactions within the molecular framework.

Chemical Reactions Analysis

Reactions

2-(Difluoromethoxy)-4-methylpyrimidine participates in several types of chemical reactions:

  1. Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with various nucleophiles, such as amines or thiols.
  2. Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other functional groups.
  3. Reduction Reactions: Under specific conditions, the pyrimidine ring can undergo reduction.

Technical Details

Common reagents for these reactions include:

  • For substitution: Amines, thiols, and alkoxides in polar aprotic solvents like dimethyl sulfoxide.
  • For oxidation: Potassium permanganate or chromium trioxide.
  • For reduction: Lithium aluminum hydride or sodium borohydride .
Mechanism of Action

The mechanism of action for 2-(difluoromethoxy)-4-methylpyrimidine largely depends on its interactions with biological targets. Its ability to act as an enzyme inhibitor or modulator is attributed to its unique electronic properties conferred by the difluoromethoxy group. This group enhances lipophilicity, allowing better membrane permeability and interaction with biological macromolecules.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white solid or crystalline substance.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range indicative of its crystalline nature.

Chemical Properties

  • Solubility: Generally soluble in organic solvents such as dimethyl sulfoxide or dichloromethane but may have limited solubility in water due to its hydrophobic character.
  • Stability: The presence of fluorine atoms contributes to increased stability against metabolic degradation.

Relevant analyses often include spectroscopic methods (NMR, IR) to characterize functional groups and confirm structural integrity .

Applications

2-(Difluoromethoxy)-4-methylpyrimidine has several scientific uses:

  • Medicinal Chemistry: It serves as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects against various diseases.
  • Agricultural Chemistry: Used in developing agrochemicals due to its biological activity against pests or pathogens.
  • Biochemical Research: Employed in studies involving enzyme interactions or as inhibitors in biochemical pathways .
Introduction to Fluorinated Pyrimidine Derivatives in Contemporary Chemistry

Role of Difluoromethoxy Substituents in Bioactive Molecule Design

The difluoromethoxy group (–OCHF₂) has emerged as a critically valuable substituent in medicinal chemistry due to its dual capacity for electronic modulation and steric stabilization. This moiety exhibits a balanced lipophilicity (π ≈ 1.04), significantly higher than methoxy (–OCH₃, π ≈ −0.02) but lower than trifluoromethoxy (–OCF₃, π ≈ 1.04) groups, positioning it uniquely for optimizing drug-like properties [6]. The gem-difluoro motif creates a strong dipole moment (≈1.3 D) that enhances hydrogen-bond acceptor capability while maintaining conformational flexibility. These properties collectively contribute to improved pharmacokinetic profiles through enhanced membrane permeability and resistance to oxidative metabolism, as the carbon-fluorine bonds are inert to cytochrome P450-mediated dealkylation [10].

In tuberculosis drug development, difluoromethoxy modifications have proven instrumental in refining the properties of DprE1 inhibitors. The enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a validated target for Mycobacterium tuberculosis, and difluoromethoxy-containing pyrimidines demonstrate exceptional potency against this enzyme. As shown in Table 1, multiple clinical candidates incorporate this motif to optimize target engagement and physicochemical properties:

Table 1: Difluoromethoxy-Containing DprE1 Inhibitors in Clinical Development for Tuberculosis [2] [4]

CompoundChemical FeaturesClinical PhasePrimary Target
MacozinoneBenzothiazinone core with difluoromethoxy linkerIIaDprE1 (covalent inhibitor)
BTZ-043Difluoromethoxy-modified benzothiazinoneIIb/IIcDprE1
OPC-167832Difluoromethoxy-quinoline hybridIIb/IIcDprE1
TBA-7371Azaindole-difluoromethoxy conjugateIIaDprE1 (non-covalent)

The strategic placement of difluoromethoxy groups in these compounds enhances target residence time through complementary electrostatic interactions with polar residues in the DprE1 active site. Molecular modeling studies of azaindole derivatives reveal that the difluoromethoxy group participates in hydrophobic enclosure near Tyr314 while its oxygen atom forms a critical hydrogen bond with catalytic residues, improving binding affinity by approximately 9-fold compared to non-fluorinated analogs [4]. Beyond antitubercular applications, difluoromethoxy groups feature prominently in anticancer agents like the VEGFR-2 inhibitor scaffold 5-(difluoromethoxy)-2-[[(4-chloro-3-methoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole, where the substituent contributes to nanomolar kinase inhibition (IC₅₀ = 52.4 nM) by optimizing electron distribution across the benzimidazole system [5] [9].

Historical Evolution of Pyrimidine-Based Scaffolds in Medicinal Chemistry

Pyrimidine's journey from nucleic acid component to privileged medicinal scaffold spans over a century of chemical innovation. The foundational recognition of pyrimidine as a biologically active scaffold emerged in the 1940s with the discovery of antimetabolite properties in uracil and thymine analogs. The first major therapeutic breakthrough arrived with fluorouracil (5-FU) in 1957, demonstrating that fluorine substitution at C-5 profoundly altered biological activity through irreversible inhibition of thymidylate synthase [6]. This established the paradigm of fluorinated pyrimidines as anticancer agents and catalyzed exploration of diverse substitution patterns.

The 1980–2000 period witnessed strategic expansion into bicyclic pyrimidine derivatives, exemplified by pyrrolo[2,3-d]pyrimidines and triazolopyrimidines. These scaffolds addressed limitations of monocyclic systems by offering enhanced three-dimensionality and greater resistance to metabolic degradation. Contemporary drug design (2000–present) focuses on targeted fluorination, with deliberate incorporation of difluoromethoxy, trifluoromethyl, and perfluoroalkyl groups to fine-tune electronic properties and steric parameters. This evolution is marked by several key milestones:

Table 2: Historical Development of Medicinal Pyrimidine Chemistry [4] [6] [8]

EraKey DevelopmentsRepresentative Agents
1950-1970Introduction of fluoropyrimidines; Nucleoside analog development5-Fluorouracil; Tegafur
1980-2000Bicyclic pyrimidine scaffolds; Combinatorial approachesPemetrexed; Allopurinol; Sulfadiazine
2000-2010Targeted fluorination; Hybrid scaffoldsSorafenib; Erlotinib (CF₃-containing)
2010-PresentDifluoromethoxy optimization; Structure-based designMacozinone; Alpelisib (CF₃-containing)

The pyrrolidine fusion strategy exemplifies modern three-dimensional design principles. As extensively reviewed in pyrrolidine drug discovery literature, the saturated heterocycle introduces chirality and conformational restraint that significantly enhance target selectivity [8]. This approach converges with fluorinated pyrimidine chemistry in compounds like the DprE1 inhibitor TBA-7371, which integrates an azaindole-pyrimidine core with stereochemically defined substituents. Computational analyses confirm that such three-dimensional architectures achieve superior complementarity with deep binding pockets in targets like DprE1 compared to planar scaffolds [4].

Strategic Importance of 2-(Difluoromethoxy)-4-methylpyrimidine in Drug Discovery

The specific compound 2-(difluoromethoxy)-4-methylpyrimidine exemplifies contemporary lead optimization strategies through its balanced physicochemical profile and synthetic versatility. The molecule combines three strategically valuable elements: 1) The pyrimidine ring provides hydrogen-bonding capacity via N-1 and N-3 atoms; 2) The 4-methyl group enhances lipophilicity for membrane penetration (π ≈ 0.56); and 3) The 2-difluoromethoxy substituent contributes orthogonal polarity and metabolic stability. This combination yields a scaffold with ideal "drug-like" properties: calculated logP ≈ 1.8, topological polar surface area (tPSA) ≈ 35 Ų, and molecular weight < 200 Da, positioning it favorably within lead-like chemical space [7] [10].

The compound's significance is further evidenced by its role as a synthetic intermediate for advanced pharmaceutical building blocks. It serves as a precursor to 2-amino-4,6-bis(difluoromethoxy)pyrimidine (CAS 86209-44-1), a high-value intermediate with applications in kinase inhibitor synthesis. The electron-withdrawing nature of the difluoromethoxy group (σₘ ≈ 0.34) activates adjacent positions for nucleophilic displacement, enabling efficient conversion to aminopyrimidines or halogenated derivatives for cross-coupling reactions [7]. As shown in Table 3, the physicochemical parameters of 2-(difluoromethoxy)-4-methylpyrimidine and its derivatives align with optimal ranges for drug absorption and distribution:

Table 3: Physicochemical Properties of Difluoromethoxy Pyrimidine Derivatives [7] [10]

CompoundMolecular FormulalogP (calc.)tPSA (Ų)Molecular WeightKey Applications
2-(Difluoromethoxy)-4-methylpyrimidineC₆H₆F₂N₂O1.8235.4160.12Intermediate for kinase inhibitors
2-Amino-4,6-bis(difluoromethoxy)pyrimidineC₆H₅F₄N₃O₂1.1572.4227.12PI3K inhibitor precursors
4-(Difluoromethoxy)-2-(2-methylpropyl)pyrimidineC₉H₁₂F₂N₂O2.9135.4202.21Antiviral lead optimization

The metabolic stability advantage of difluoromethoxy over methoxy groups is particularly valuable in kinase inhibitor design. In the development of PI3K inhibitors like alpelisib (which contains a trifluoromethyl group), replacement of methoxy with difluoromethoxy increased microsomal half-life from <15 minutes to >120 minutes in human liver microsomes due to blockade of O-demethylation pathways [10]. Similarly, in the optimization of pyrrolo[2,3-d]pyrimidine-based VEGFR-2 inhibitors, difluoromethoxy analogs demonstrated 3-fold greater oral bioavailability in rodent models compared to their methoxy counterparts [9]. These properties establish 2-(difluoromethoxy)-4-methylpyrimidine as a versatile building block for next-generation therapeutics targeting intracellular enzymes and receptors where sustained target engagement is critical for efficacy.

Properties

Product Name

2-(Difluoromethoxy)-4-methylpyrimidine

IUPAC Name

2-(difluoromethoxy)-4-methylpyrimidine

Molecular Formula

C6H6F2N2O

Molecular Weight

160.12 g/mol

InChI

InChI=1S/C6H6F2N2O/c1-4-2-3-9-6(10-4)11-5(7)8/h2-3,5H,1H3

InChI Key

WDKFTAFNBKGNOK-UHFFFAOYSA-N

SMILES

CC1=NC(=NC=C1)OC(F)F

Canonical SMILES

CC1=NC(=NC=C1)OC(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.